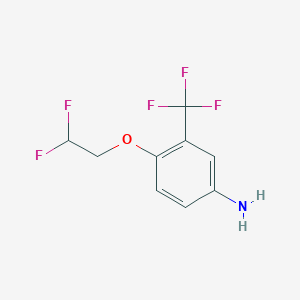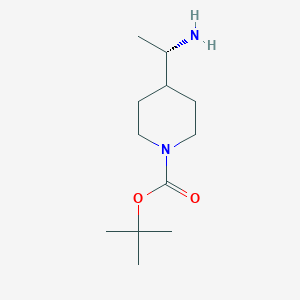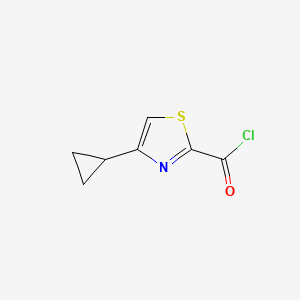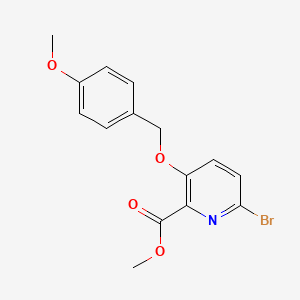
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester
説明
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular weight of 263.34 . It is also known as 4-Methyl-2-phenylamino-thiazole-5-carboxylic acid ethyl ester .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-methyl-2-(phenylamino)-1H-1lambda3-thiazole-5-carboxylate . The InChI code for this compound is 1S/C13H15N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8,18H,3H2,1-2H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 263.34 . It is stored at a temperature between 28°C .科学的研究の応用
Synthesis and Chemical Properties
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is a compound involved in various chemical syntheses and transformations. Research studies have explored its use in synthesizing diverse chemical structures and investigating their properties. For instance, the compound has been utilized in the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation, methylation, and conversion into esters, demonstrating its versatility as a precursor for various chemical modifications (Dovlatyan et al., 2004). Additionally, the conversion of thiazolecarboxylic acid esters into novel esters and the exploration of their solvolysis highlight the compound's role in generating new chemical entities with potential applications in medicinal chemistry and materials science (Dovlatyan et al., 2003).
Crystallographic and Structural Analysis
Structural characterization is crucial for understanding the chemical behavior and potential applications of compounds. The synthesis, crystallographic analysis, and theoretical studies of related thiazole and pyrazole derivatives provide insights into their molecular structures, electronic properties, and intermolecular interactions. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been thoroughly characterized, revealing its crystal structure and stabilizing interactions, which are essential for rational drug design and materials engineering (Viveka et al., 2016).
Pharmacological Potential
While direct research on the pharmacological applications of this compound is limited, studies on structurally similar compounds indicate the potential for developing novel therapeutic agents. For instance, the synthesis and pharmacological investigation of pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents demonstrate the relevance of thiazole and pyrazole derivatives in drug discovery. These findings suggest avenues for further research into the pharmacological properties of this compound and its derivatives (Gokulan et al., 2012).
作用機序
Target of Action
2-aminothiazole derivatives, a class to which this compound belongs, have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
For instance, some 2-aminothiazole analogs have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase . This inhibition can lead to a decrease in cell proliferation, particularly in cancer cells.
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole scaffold , it can be inferred that multiple pathways could be impacted, leading to downstream effects such as apoptosis or cell cycle arrest in cancer cells.
Result of Action
Based on the known activities of 2-aminothiazole derivatives, it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain cancerous cell lines .
生化学分析
Biochemical Properties
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, the compound can modulate cell signaling pathways, potentially impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, further influencing cellular processes. The exact nature of these interactions depends on the specific biomolecule and the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolism of other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical effects. Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
特性
IUPAC Name |
ethyl 2-anilino-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)18-13(15-11)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHPVCOFXRNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)







![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)
